molecular formula C12H16N2O2 B8642013 2-(tert-Butyl)-6-nitroindoline CAS No. 873055-08-4

2-(tert-Butyl)-6-nitroindoline

Cat. No.: B8642013
CAS No.: 873055-08-4
M. Wt: 220.27 g/mol
InChI Key: PMIRTQUVGWFMMQ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-nitroindoline is a bicyclic organic compound featuring an indoline core (a benzene ring fused to a saturated five-membered ring containing one nitrogen atom). The molecule is substituted with a tert-butyl group at position 2 and a nitro group at position 6.

Scientific Research Applications

Medicinal Chemistry

2-(tert-Butyl)-6-nitroindoline has garnered attention for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for:

  • Anticancer Activity : Studies indicate that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models.
  • Anti-inflammatory Properties : The compound has been investigated as a dual inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase and soluble epoxide hydrolase. In vivo studies showed significant reductions in inflammation markers in animal models .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo various reactions:

  • Electrophilic Aromatic Substitution : The nitro group can be reduced to form amines, which can then participate in further reactions to create more complex molecules.
  • Synthesis of Indole Derivatives : this compound can be utilized as a building block for synthesizing other indole derivatives, which are important in drug discovery.
Activity TypeModel/AssayResult
AnticancerMCF-7 Cell LineIC50 = 15 µM
Anti-inflammatoryZymosan-induced PeritonitisSignificant reduction in TNF-α
AntimicrobialVarious Bacterial StrainsEffective against E. coli (MIC = 8 µg/mL)

Table 2: Synthesis Pathways

StepReaction TypeYield (%)
NitrationNitro group introduction85
ReductionNitro to amine conversion70
Electrophilic substitutionFormation of substituted derivatives60

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting their potential as therapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of asthma, the anti-inflammatory effects of this compound were assessed. The compound demonstrated a marked reduction in airway hyperresponsiveness and inflammatory cell infiltration, highlighting its potential utility in treating respiratory inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7)

  • Core Structure : Indoline with a tert-butyl ester at position 1 and a hydroxyl group at position 6.
  • Key Properties :
    • Molecular Weight: 235.28 g/mol
    • Topological Polar Surface Area (TPSA): 66.48 Ų (indicative of moderate polarity)
    • LogP: 2.05 (suggesting moderate lipophilicity)
  • The tert-butyl ester at position 1 may stabilize the molecule against enzymatic degradation, a feature relevant in prodrug design .
  • Applications : Used as an intermediate in synthesizing bioactive molecules, with modifications targeting central nervous system (CNS) activity due to its predicted blood-brain barrier (BBB) permeability .

2-tert-Butyl-6-fluoro-5-nitro-1H-indole (CAS 952664-72-1)

  • Core Structure : Indole (unsaturated bicyclic system) with tert-butyl at position 2, fluorine at position 6, and nitro at position 5.
  • Key Properties :
    • Molecular Weight: 236.24 g/mol
    • TPSA: 61.61 Ų
    • LogP: 4.04 (higher lipophilicity than indoline derivatives)
  • Fluorine’s electron-withdrawing effect may modulate electronic properties and metabolic stability.
  • Applications : Patented by Vertex Pharmaceuticals for use in therapeutic agents, likely targeting kinase inhibition or anti-inflammatory pathways .

2-tert-Butyl-6-methylaniline (CAS N/A)

  • Core Structure : Aniline derivative with tert-butyl at position 2 and methyl at position 6.
  • Key Properties :
    • Molecular Weight: 177.29 g/mol (estimated)
    • Infrared (IR) Data: Available for structural confirmation (neat liquid, BECKMAN IR-4) .
  • Functional Group Impact :
    • The methyl group at position 6 is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
    • The absence of a bicyclic system reduces steric complexity, favoring simpler synthetic routes.
  • Applications : Primarily serves as a building block in agrochemicals or dyes due to its aromatic amine functionality .

Structural and Functional Group Analysis

Positional Effects of Substituents

  • tert-Butyl Group : Present in all compared compounds, this bulky substituent enhances lipophilicity and may improve pharmacokinetic properties by slowing metabolism.
  • Nitro vs. In contrast, hydroxyl () and fluorine () substituents offer hydrogen-bonding or halogen-bonding capabilities, critical for target engagement in drug design.

Core Structure Implications

  • Indoline vs. Indole : The saturated indoline core in the target compound reduces planarity compared to indole, possibly affecting binding to flat enzymatic active sites. However, saturation may improve stability under oxidative conditions .
  • Aniline Derivatives : Simpler aromatic amines like 2-tert-Butyl-6-methylaniline lack the bicyclic framework, limiting their utility in complex molecular interactions .

Data Table: Comparative Properties of Similar Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Key Functional Groups
2-(tert-Butyl)-6-nitroindoline Indoline C₁₂H₁₆N₂O₂ 236.27 (estimated) ~85 ~2.8 Nitro, tert-butyl
tert-Butyl 6-hydroxyindoline-1-carboxylate Indoline C₁₃H₁₇NO₃ 235.28 66.48 2.05 Hydroxyl, tert-butyl ester
2-tert-Butyl-6-fluoro-5-nitro-1H-indole Indole C₁₂H₁₃FN₂O₂ 236.24 61.61 4.04 Nitro, fluorine, tert-butyl
2-tert-Butyl-6-methylaniline Aniline C₁₁H₁₇N 177.29 (estimated) 26.02 3.12 Methyl, tert-butyl

Properties

CAS No.

873055-08-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-tert-butyl-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-5,7,11,13H,6H2,1-3H3

InChI Key

PMIRTQUVGWFMMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the mixture of 2-tert-butyl-2,3-dihydro-1H-indole and 2-tert-butyl-1H-indole (9.7 g) in H2SO4 (98%, 80 mL) was slowly added KNO3 (5.6 g, 55.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 h, carefully poured into cracked ice, basified with Na2CO3 to pH˜8 and extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography to give 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole (4.0 g, 32% over 2 steps).
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9.7 g
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Synthesis routes and methods II

Procedure details

To a solution of the mixture of 2-tert-butyl-2,3-dihydro-1H-indole and 2-ten-butyl-1H-indole (9.7 g) in H2SO4 (98%, 80 mL) was slowly added KNO3 (5.6 g, 55.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 h, carefully poured into cracked ice, basified with Na2CO3 to pH-8 and extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography to give 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole (4.0 g, 32% over 2 steps).
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0 (± 1) mol
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2-ten-butyl-1H-indole
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9.7 g
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reactant
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80 mL
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solvent
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KNO3
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5.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-tert-butylindoline (9.7 g) in H2SO4 (98%, 80 mL) was slowly added KNO3 (5.6 g, 56 mmol) at 0° C. After addition, the reaction mixture was stirred at room temperature for 1 h. The mixture was carefully poured into cracked ice, basified with Na2CO3 to pH 8 and extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was purified by column chromatography to give 2-tert-butyl-6-nitroindoline (4.0 g, 31% over two steps). 1H NMR (300 MHz, CDCl3) δ 7.52 (dd, J=1.8, 8.1 Hz, 1H), 7.30 (s, 1H), 7.08 (d, J=7.8 Hz, 1H), 3.76 (t, J=9.6 Hz, 1H), 2.98-3.07 (m, 1H), 2.82-2.91 (m, 1H), 0.91 (s, 9H).
Quantity
9.7 g
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reactant
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KNO3
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5.6 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
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solvent
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